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Abstract
Benzyltrimethylammonium tribromide ([C₆H₅CH₂N(CH₃)₃]Br₃) is a quaternary ammonium

polyhalogen salt widely utilized as a solid, stable, and efficient brominating agent in organic

synthesis. Its ionic nature, comprising the organic benzyltrimethylammonium cation and the

inorganic tribromide anion, dictates its chemical reactivity and physical properties. This

technical guide provides a comprehensive overview of the molecular structure of

benzyltrimethylammonium tribromide. While a definitive single-crystal X-ray crystallographic

study for this specific compound is not publicly available in the searched literature, this

document compiles essential information based on the known characteristics of its constituent

ions and analogous quaternary ammonium tribromides. It outlines the expected structural

parameters, detailed experimental protocols for its synthesis and characterization, and provides

visualizations to illustrate key processes and relationships, serving as a vital resource for

researchers in chemistry and drug development.

Introduction
Quaternary ammonium tribromides are a class of reagents that offer a safer and more

convenient alternative to liquid bromine for a variety of chemical transformations.
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Benzyltrimethylammonium tribromide, in particular, has found utility in the selective

bromination of aromatic compounds, alkenes, and ketones. A thorough understanding of its

molecular structure is paramount for elucidating its reaction mechanisms, predicting its

reactivity, and developing new synthetic methodologies. This guide aims to provide an in-depth

analysis of its structure, drawing upon available data for its constituent ions and related

compounds.

Molecular Structure
The molecular structure of benzyltrimethylammonium tribromide is characterized by the

ionic interaction between the benzyltrimethylammonium cation ([C₆H₅CH₂N(CH₃)₃]⁺) and the

tribromide anion (Br₃⁻).

The Benzyltrimethylammonium Cation
The benzyltrimethylammonium cation consists of a central nitrogen atom bonded to three

methyl groups and one benzyl group. This arrangement results in a tetrahedral geometry

around the nitrogen atom. The benzyl group, with its aromatic ring, introduces steric bulk and

electronic effects that influence the cation's interaction with the anion and its environment.

The Tribromide Anion
The tribromide anion (Br₃⁻) is a linear or nearly linear polyatomic ion.[1][2] Based on VSEPR

theory and experimental data from other tribromide salts, the central bromine atom is

hypervalent, forming covalent bonds with the two terminal bromine atoms.[3] The Br-Br-Br bond

angle is expected to be approximately 180°.[1][2]

Quantitative Data
Due to the absence of a published crystal structure for benzyltrimethylammonium
tribromide, the following tables summarize its known physical properties and expected

structural parameters based on data from analogous compounds.

Table 1: Physical and Chemical Properties
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Property Value Reference

Molecular Formula C₁₀H₁₆Br₃N [PubChem]

Molecular Weight 389.96 g/mol [PubChem]

Appearance
Yellow to orange crystalline

powder
[ChemicalBook]

Melting Point 99-101 °C [ChemicalBook]

Solubility

Soluble in acetonitrile and

dimethylformamide; slightly

soluble in alcohols.

[Tetrabutylammonium

tribromide ChemicalBook]

Table 2: Expected Bond Lengths and Angles

Parameter Expected Value Reference/Basis

Br-Br Bond Length (in Br₃⁻) ~2.54 Å
[Based on other tribromide

salts]

Br-Br-Br Bond Angle (in Br₃⁻) ~180° [1][2]

C-N Bond Lengths (in cation) ~1.47 - 1.52 Å [Typical C-N single bond]

C-N-C Bond Angles (in cation) ~109.5° [Tetrahedral geometry]

Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and

characterization of benzyltrimethylammonium tribromide. These protocols are based on

established procedures for quaternary ammonium tribromides.

Synthesis of Benzyltrimethylammonium Tribromide
A common and environmentally benign method for the synthesis of quaternary ammonium

tribromides involves the oxidation of the corresponding bromide salt.[4][5]

Materials:
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Benzyltrimethylammonium bromide

Potassium bromide (KBr)

Potassium permanganate (KMnO₄) or Ammonium persulfate ((NH₄)₂S₂O₈)

Dilute sulfuric acid (e.g., 4 N)

Silica gel

Ethyl acetate

Mortar and pestle

Procedure:

In a mortar, combine benzyltrimethylammonium bromide (1 mmol), potassium bromide (2

mmol), and the oxidizing agent (e.g., KMnO₄, 0.2 mmol).[4]

Add a small amount of silica gel to the mixture.

Add a few drops of dilute sulfuric acid.[4][5]

Grind the mixture with a pestle for approximately 5-10 minutes at room temperature. The

color of the mixture will change to orange-yellow, indicating the formation of the tribromide.[5]

Extract the product with ethyl acetate.

Concentrate the ethyl acetate solution under reduced pressure to obtain the crystalline

benzyltrimethylammonium tribromide.[4]

Characterization Protocols
Single-crystal X-ray diffraction is the definitive method for determining the precise three-

dimensional molecular structure of a crystalline solid.

Crystal Growth:
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Prepare a saturated solution of benzyltrimethylammonium tribromide in a suitable solvent

(e.g., acetonitrile or a mixture of dichloromethane and hexane).

Slowly evaporate the solvent at room temperature in a dust-free environment.

Alternatively, use vapor diffusion by placing a vial with the solution inside a larger sealed

container with a more volatile solvent in which the compound is less soluble.

Select a single crystal of suitable size and quality for analysis.

Data Collection and Structure Refinement (General Procedure):

Mount the selected crystal on a goniometer head.

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal

vibrations.

Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source

(e.g., Mo Kα radiation).

Process the diffraction data (integration, scaling, and absorption correction).

Solve the crystal structure using direct methods or Patterson methods.

Refine the structural model against the experimental data to obtain accurate atomic

coordinates, bond lengths, and bond angles.

NMR spectroscopy provides information about the chemical environment of the hydrogen (¹H)

and carbon (¹³C) atoms in the benzyltrimethylammonium cation.

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

DMSO-d₆, as the compound is reactive with acetone).

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

¹H NMR Spectroscopy:
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Expected Chemical Shifts (δ):

~3.1 ppm (singlet, 9H): Protons of the three methyl groups attached to the nitrogen atom.

~4.6 ppm (singlet, 2H): Protons of the methylene (-CH₂-) group.

~7.5-7.7 ppm (multiplet, 5H): Protons of the aromatic ring.

¹³C NMR Spectroscopy:

Expected Chemical Shifts (δ):

~53 ppm: Carbons of the methyl groups.

~68 ppm: Carbon of the methylene group.

~129-134 ppm: Carbons of the aromatic ring.

FTIR spectroscopy is used to identify the functional groups present in the molecule by

observing the absorption of infrared radiation.

Sample Preparation:

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide

and pressing it into a thin disk.

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Absorption Bands (cm⁻¹):

~3030-3100: C-H stretching (aromatic)

~2950-3000: C-H stretching (aliphatic)

~1450-1500: C=C stretching (aromatic ring)

~1480: C-H bending (methyl groups)

~900-1000: C-N stretching
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Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of

benzyltrimethylammonium tribromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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